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Compound of Interest

Compound Name: Diallyl oxalate

Cat. No.: B1618031

A detailed guide for researchers, scientists, and drug development professionals on the
spectroscopic analysis of diallyl oxalate copolymers, offering a comparative overview with
alternative materials and supported by experimental data.

This guide provides a comprehensive analysis of diallyl oxalate copolymers using various
spectroscopic technigues. The data presented is intended to assist researchers in identifying
and characterizing these polymers, as well as in comparing their properties to alternative
materials. Detailed experimental protocols are provided to ensure reproducibility of the
presented data.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for diallyl oxalate
copolymers and compares it with a common alternative, diallyl phthalate copolymers. This data
is essential for material identification, quality control, and understanding the molecular structure
of these polymers.

Table 1: FTIR Spectroscopy Data
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Diallyl Oxalate Diallyl Phthalate
. Copolymer Copolymer . .

Functional Group Vibration Mode
Wavenumber Wavenumber
(cm™?) (cm?)

C=0 (Ester) ~1740-1760 ~1725 Stretching

C-O (Ester) ~1100-1300 ~1120-1280 Stretching

=C-H (Allyl) ~3080-3100 ~3070 Stretching

C=C (Allyl) ~1645 ~1645 Stretching

C-H (Aliphatic) ~2850-2960 ~2860-2960 Stretching

Table 2: *H NMR Spectroscopy Data (in CDCIz)

Diallyl Oxalate

Diallyl Phthalate

Copolymer Copolymer Lo
Proton Type : . : . Multiplicity
Chemical Shift (8, Chemical Shift (8,
ppm) ppm)
=CH2 (Allyl) ~5.2-5.4 ~5.3-5.5 Doublet of Doublets
-CH= (Allyl) ~5.8-6.0 ~5.9-6.1 Multiplet
-O-CHa- (Allyl) ~4.6-4.8 ~4.8-4.9 Doublet
Aromatic C-H N/A ~7.5-7.8 Multiplet

Table 3: 3C NMR Spectroscopy Data (in CDCIs)
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) Diallyl Phthalate
Diallyl Oxalate Copolymer . .
Carbon Type ) ] Copolymer Chemical Shift
Chemical Shift (o, ppm)

(5, ppm)
C=0 (Ester) ~158-160 ~167
-O-CH2- (Allyl) ~66-68 ~66
-CH= (Allyl) ~131-133 ~132
=CHz (Allyl) ~118-120 ~118
Aromatic C N/A ~128-133
Table 4: Raman Spectroscopy Data
Diallyl Oxalate Diallyl Phthalate
Functional Group Copolymer Raman Copolymer Raman  Vibration Mode
Shift (cm™?) Shift (cm™?)
C=C (Allyl) ~1645-1655 ~1645 Stretching
C=0 (Ester) ~1730-1750 ~1725 Stretching
Ring Breathing N/A ~1040 Aromatic

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These
protocols are designed to be followed in a standard laboratory setting.

Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation: Copolymer samples were prepared as thin films on KBr pellets. A small
amount of the copolymer was dissolved in a suitable solvent (e.g., acetone or chloroform)
and a drop of the solution was placed on a KBr pellet. The solvent was allowed to evaporate
completely, leaving a thin, uniform film of the copolymer on the pellet.

e Instrumentation: A Nicolet iS5 FT-IR spectrometer was used for analysis.
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» Data Acquisition: Spectra were recorded in the range of 4000-400 cm~* with a resolution of 4
cm~1, Atotal of 32 scans were co-added to improve the signal-to-noise ratio. A background
spectrum of a clean KBr pellet was recorded and automatically subtracted from the sample
spectra.

o Data Analysis: The identification of functional groups was performed by analyzing the
characteristic absorption bands in the obtained spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 10-20 mg of the copolymer sample was dissolved in 0.6
mL of deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal
standard. The solution was transferred to a 5 mm NMR tube.

e Instrumentation: *H and 3C NMR spectra were recorded on a Bruker Avance 400 MHz

spectrometer.
o Data Acquisition:

o For 'H NMR, a standard pulse sequence was used with a spectral width of 16 ppm, an
acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were
accumulated.

o For 3C NMR, a proton-decoupled pulse sequence was used with a spectral width of 240
ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. 1024 scans
were accumulated.

o Data Analysis: Chemical shifts were referenced to TMS (0 ppm). The integration of proton
signals was used to determine the relative number of protons, and the chemical shifts in both
1H and 13C spectra were used to identify the different chemical environments of the nuclei.

Raman Spectroscopy

o Sample Preparation: A small amount of the copolymer sample was placed on a glass
microscope slide.

¢ Instrumentation: A Renishaw inVia Raman microscope equipped with a 785 nm diode laser

was used for analysis.
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» Data Acquisition: The laser was focused on the sample using a 50x objective. Raman
scattering was collected in the range of 200-3200 cm~! with a spectral resolution of 2 cm~1.
The laser power was kept low to avoid sample degradation, and the acquisition time was 60
seconds with 2 accumulations.

o Data Analysis: The positions and relative intensities of the Raman bands were analyzed to
identify characteristic vibrational modes of the functional groups present in the copolymer.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis process.
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Caption: Workflow for the spectroscopic analysis of copolymers.
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Caption: Key distinguishing features in vibrational spectra.
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[https://www.benchchem.com/product/b1618031#spectroscopic-analysis-of-diallyl-oxalate-
copolymers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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